molecular formula C13H14ClF2NS B1448830 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride CAS No. 1803597-00-3

4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride

Cat. No. B1448830
M. Wt: 289.77 g/mol
InChI Key: CEUBCVHEVQFNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride” is a chemical compound with the CAS Number: 1803597-00-3 . It has a molecular weight of 289.78 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 4-(tert-butyl)-2-(2,6-difluorophenyl)thiazole hydrochloride . The InChI Code is 1S/C13H13F2NS.ClH/c1-13(2,3)10-7-17-12(16-10)11-8(14)5-4-6-9(11)15;/h4-7H,1-3H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Transformation

  • Thiazole derivatives have been synthesized for potential applications in anti-inflammatory treatments. For instance, (thiazolylethenyl)phenols were prepared as potential anti-inflammatories by reacting thiazole acetic acid derivatives with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Unangst & Connor, 1992).
  • The first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative was synthesized through a cascade process involving aldol condensation and intramolecular ring opening/closing, demonstrating the versatility of thiazole compounds in synthesizing complex heterocyclic structures (Kravchenko et al., 2014).

Chemical Reactions and Properties

  • Thiazole compounds have been utilized in reactions with diazo compounds, leading to the formation of cycloadducts and elucidating the reactivity of thiazoles with CS bonds (Mlostoń et al., 1994).
  • Excited-State Intramolecular Proton Transfer (ESIPT) reactions were controlled using a thiazolo[5,4-d]thiazole moiety, indicating the role of thiazole derivatives in developing advanced optical materials (Zhang et al., 2016).

Antioxidant and Antitumor Activity

  • New 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, showcasing the potential health-related applications of thiazole-related compounds (Shakir et al., 2014).
  • Antitumor activity was reported for a compound involving a thiazol-2-amine structure, indicating the potential of thiazole derivatives in medical applications, particularly in cancer research (叶姣 et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NS.ClH/c1-13(2,3)10-7-17-12(16-10)11-8(14)5-4-6-9(11)15;/h4-7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUBCVHEVQFNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride
Reactant of Route 4
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride
Reactant of Route 6
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.